Glycerides, C10-12

Description

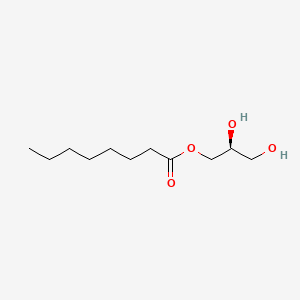

Structure

3D Structure

Propriétés

Numéro CAS |

68132-29-6 |

|---|---|

Formule moléculaire |

C11H22O4 |

Poids moléculaire |

218.29 g/mol |

Nom IUPAC |

[(2S)-2,3-dihydroxypropyl] octanoate |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1 |

Clé InChI |

GHBFNMLVSPCDGN-JTQLQIEISA-N |

SMILES |

CCCCCCCC(=O)OCC(CO)O |

SMILES isomérique |

CCCCCCCC(=O)OC[C@H](CO)O |

SMILES canonique |

CCCCCCCC(=O)OCC(CO)O |

Autres numéros CAS |

68132-29-6 |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Landscape of C10-12 Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 triglycerides, a class of medium-chain triglycerides (MCTs), are esters derived from a glycerol backbone and three fatty acids with chain lengths of 10 (capric acid) and 12 (lauric acid) carbons. These molecules are of significant interest in the pharmaceutical and nutritional sciences due to their unique metabolic and physiological properties, which differ substantially from the more common long-chain triglycerides (LCTs) found in most dietary fats. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and analysis of C10-12 triglycerides, tailored for professionals in research and drug development.

Chemical Structure

The fundamental structure of a triglyceride consists of a glycerol molecule esterified with three fatty acids. In the case of C10-12 triglycerides, these fatty acids are primarily capric acid (C10:0) and lauric acid (C12:0). The specific arrangement of these fatty acids on the glycerol backbone can vary, leading to different isomers. A triglyceride can be a simple triglyceride, containing three identical fatty acids (e.g., tricaprin or trilaurin), or a mixed triglyceride, with a combination of different fatty acids.

The general chemical structure is as follows:

Where R1, R2, and R3 are the hydrocarbon chains of the fatty acids. For C10-12 triglycerides, these "R" groups are derived from capric acid (CH₃(CH₂)₈COOH) and lauric acid (CH₃(CH₂)₁₀COOH).

Physicochemical Properties

The physical and chemical properties of C10-12 triglycerides are dictated by their shorter fatty acid chain lengths compared to LCTs. This results in lower molecular weights, which in turn influences properties like melting point, viscosity, and solubility.

Table 1: Physicochemical Properties of C10 and C12 Fatty Acids and Related Triglycerides

| Property | Capric Acid (C10:0) | Lauric Acid (C12:0) | Tricaprin (C10 Triglyceride) | Trilaurin (C12 Triglyceride) | Caprylic/Capric Triglyceride (Mixed) |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₄O₂ | C₃₃H₆₂O₆ | C₃₉H₇₄O₆ | Variable |

| Molecular Weight ( g/mol ) | 172.26 | 200.32 | 554.84 | 639.03 | ~500-600 |

| Melting Point (°C) | 31.6 | 44.2 | 31.5 | 46.5 | <-5 |

| Boiling Point (°C) | 268-270 | 298 | >260 | >260 | >300 |

| Density (g/cm³) | 0.893 (at 25°C) | 0.883 (at 25°C) | ~0.92 | ~0.915 | 0.94-0.96 |

| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Practically insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in ethanol, ether | Soluble in ethanol, ether, acetone, benzene | Soluble in ethanol, ether, very soluble in acetone and benzene | Soluble in acetone, ethanol, ether |

Experimental Protocols

Synthesis of C10-12 Triglycerides via Esterification

This protocol describes a general method for the synthesis of tricaprin (a C10 triglyceride) which can be adapted for trilaurin or mixed C10-12 triglycerides by using the corresponding fatty acids. This method utilizes a solvent-free reaction with a catalyst under vacuum.[1]

Materials:

-

Glycerol

-

Capric acid (or lauric acid, or a mixture)

-

Calcium oxide (CaO) as a catalyst

-

Ethanol (95%)

-

Activated charcoal

-

Round-bottom flask equipped with a condenser

-

Vacuum pump

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask containing glycerol (1.95 mol), add capric acid (7.813 mol) and calcium oxide (29.31 mmol).[1]

-

Heat the mixture to 175°C under a partial vacuum (approximately 10 Torr).[1]

-

Maintain the reaction at this temperature for 22 hours. The water produced during the esterification will be removed by the vacuum.[1]

-

After 22 hours, cool the reaction mixture to room temperature.

-

Dissolve the residue in hot 95% ethanol.[1]

-

Add activated charcoal to the ethanol solution and filter the mixture over fiberglass to remove the catalyst and other impurities.[1]

-

Cool the filtrate in an ice bath (0-5°C) for 2 hours to crystallize the triglyceride.[1]

-

Filter the crystallized product and wash it with cold 95% ethanol.

-

Dry the product under vacuum to obtain the pure triglyceride.

Analysis of C10-12 Triglycerides by Gas Chromatography (GC)

The analysis of the fatty acid composition of C10-12 triglycerides is typically performed by gas chromatography after converting the triglycerides into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[2]

a) Sample Preparation: Transesterification to FAMEs

Materials:

-

Triglyceride sample (e.g., synthesized C10-12 triglyceride)

-

Methanolic sodium methoxide (CH₃ONa in methanol)

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Vials with screw caps

Procedure:

-

Weigh approximately 25 mg of the triglyceride sample into a screw-capped vial.

-

Add 1.5 mL of hexane to dissolve the sample.

-

Add 0.5 mL of methanolic sodium methoxide solution.

-

Cap the vial tightly and vortex for 2 minutes at room temperature.[3]

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Wash the hexane layer with 1 mL of saturated NaCl solution.

-

Dry the hexane layer over a small amount of anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

b) Gas Chromatography Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column suitable for FAME analysis, such as a cyanopropylsilicone phase column (e.g., HP-88, CP-Sil 88, or similar).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

Hold: Maintain at 240°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Inject the prepared FAME sample into the GC.

-

Record the chromatogram.

-

Identify the FAME peaks by comparing their retention times with those of known FAME standards (e.g., methyl caprate and methyl laurate).

-

Quantify the relative amounts of each fatty acid by integrating the peak areas.

Colorimetric Assay for Triglyceride Quantification

This method provides a quantitative determination of the total triglyceride content in a sample. It is based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric reaction.[1][2]

Materials:

-

Triglyceride sample

-

Triglyceride standards

-

Assay buffer

-

Lipase solution

-

Enzyme mixture (containing glycerol kinase, glycerol phosphate oxidase, and peroxidase)

-

Colorimetric probe

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of triglyceride standards in the assay buffer with concentrations ranging from 0 to 200 mg/dL.[2]

-

Sample Preparation: Dilute the triglyceride sample in the assay buffer to ensure the concentration falls within the range of the standard curve.

-

Reaction Setup:

-

Add 10 µL of each standard and sample to a 96-well plate in duplicate.[1]

-

For each sample, prepare a background control well containing the sample but no lipase to measure the free glycerol content.

-

-

Enzymatic Reaction:

-

Prepare a reaction mix containing the assay buffer, lipase, enzyme mixture, and colorimetric probe according to the manufacturer's instructions.

-

Add the reaction mix to all wells.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

-

Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[1]

-

Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all readings. If the sample background is significant, subtract this value from the sample readings. Plot the standard curve and determine the triglyceride concentration in the samples from the curve.

Visualizations

Caption: General structure of a mixed C10-12 triglyceride.

Caption: Metabolic pathway of C10-12 triglycerides.

Caption: Experimental workflow for GC analysis of C10-12 triglycerides.

References

Synthesis of C10-12 Glycerides from Coconut Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of C10-12 glycerides, commonly known as medium-chain triglycerides (MCTs), derived from coconut oil. This document outlines the primary synthesis methodologies, detailed experimental protocols, and analytical techniques for characterization, tailored for professionals in research, scientific, and drug development fields.

Introduction

Medium-chain triglycerides (MCTs), particularly those with C10 (capric acid) and C12 (lauric acid) fatty acid chains, are of significant interest in the pharmaceutical and nutraceutical industries. Their unique physiological and chemical properties, including rapid absorption and metabolism, make them valuable as excipients in drug formulations and as specialized nutritional supplements.[1] Coconut oil is a primary feedstock for the production of these glycerides due to its high concentration of medium-chain fatty acids.[1][2]

This guide will explore the two predominant chemical routes for the synthesis of C10-12 glycerides from coconut oil:

-

Esterification: This process involves the reaction of free fatty acids (FFAs) with glycerol. This route typically requires a preliminary hydrolysis step to liberate the fatty acids from the triglycerides present in coconut oil.

-

Transesterification: This method involves the direct conversion of coconut oil (triglycerides) into a mixture of fatty acid methyl esters (FAMEs) followed by a subsequent transesterification with glycerol to form the desired C10-12 glycerides.

Synthesis Methodologies and Experimental Protocols

Route 1: Esterification of Coconut Oil-Derived Fatty Acids

This pathway involves the initial breakdown of coconut oil into its constituent fatty acids and glycerol, followed by the selective esterification of the C10 and C12 fatty acids with glycerol.

The initial step is the hydrolysis of the triglycerides in coconut oil to yield free fatty acids and glycerol.

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature controller, and a condenser is charged with coconut oil and deionized water.

-

Reaction Conditions: The hydrolysis is typically carried out at elevated temperatures (220-260°C) and pressures (2-5 MPa).

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalyst such as zinc oxide or certain lipases can accelerate the process.

-

Reaction Time: The reaction is monitored until the desired degree of hydrolysis is achieved, typically within 2-4 hours.

-

Separation: After the reaction, the mixture is allowed to cool and settle. The upper fatty acid layer is separated from the lower aqueous glycerol layer.

The resulting mixture of free fatty acids is then subjected to fractional distillation to isolate the C10 and C12 fractions.

Experimental Protocol:

-

Distillation Column: A fractional distillation unit with a high-efficiency packed column is used.

-

Vacuum: The distillation is performed under vacuum to reduce the boiling points of the fatty acids and prevent thermal degradation.

-

Temperature Gradient: The temperature of the reboiler is gradually increased to sequentially distill the fatty acids based on their boiling points. The C8 (caprylic), C10 (capric), and C12 (lauric) acid fractions are collected at specific temperature ranges. For instance, at low pressure, the C10 and C12 fatty acids can be distilled at temperatures between 130-140°C.[3][4]

-

Fraction Collection: The different fatty acid fractions are collected separately.

The purified C10-12 fatty acid fraction is then esterified with glycerol to produce the target glycerides.

Experimental Protocol:

-

Reactants: The C10-12 fatty acid fraction and glycerol are charged into a reactor in a specific molar ratio, typically with a slight excess of the fatty acids.

-

Catalyst: A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added. Alternatively, enzymatic catalysis using lipases can be employed for a more selective and milder reaction.[5]

-

Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 170°C) and under vacuum to facilitate the removal of water, which is a byproduct of the reaction and can inhibit the forward reaction.[3][4]

-

Reaction Time: The reaction is monitored by measuring the acid value of the mixture until it reaches a desired low level, indicating a high conversion of fatty acids to esters. A reaction time of 8 hours can lead to a high glycerol conversion.[3][4]

-

Purification: The resulting crude C10-12 glyceride mixture is then purified to remove the catalyst, unreacted fatty acids, and glycerol. This can be achieved by neutralization, washing with water, and subsequent vacuum drying.

Route 2: Transesterification of Coconut Oil

This approach involves a two-step transesterification process. First, coconut oil is transesterified with a short-chain alcohol (typically methanol) to produce fatty acid methyl esters (FAMEs). The C10-12 FAMEs are then isolated and transesterified with glycerol.

Experimental Protocol:

-

Pre-treatment of Coconut Oil: The coconut oil is first neutralized to reduce the free fatty acid content, which can interfere with the alkaline catalyst. This can be done by washing with a sodium carbonate solution.[4]

-

Reaction Mixture: The neutralized coconut oil is mixed with methanol. An excess of methanol is typically used to drive the reaction towards the products.

-

Catalyst: An alkaline catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is dissolved in the methanol before being added to the oil. A typical catalyst concentration is around 1% w/w of the oil.[6]

-

Reaction Conditions: The reaction is carried out at a temperature close to the boiling point of methanol (around 60-65°C) with vigorous stirring.[6]

-

Reaction Time: The reaction is typically complete within 1-2 hours.

-

Separation: After the reaction, the mixture is allowed to settle. The lower layer, containing glycerol, is drained off. The upper layer, containing the FAMEs, is then washed with water to remove any residual catalyst and glycerol.

The mixture of FAMEs is fractionally distilled under vacuum to separate the C10 and C12 methyl esters from the other chain lengths.

Experimental Protocol:

The protocol is similar to the fractional distillation of free fatty acids described in section 2.1.2. The different FAMEs are collected based on their respective boiling points under vacuum.

The isolated C10-12 FAMEs are then reacted with glycerol to form the desired C10-12 glycerides.

Experimental Protocol:

-

Reactants: The C10-12 FAMEs and glycerol are mixed in a reactor.

-

Catalyst: A basic catalyst, such as sodium methoxide, is typically used.

-

Reaction Conditions: The reaction is carried out at elevated temperatures and under vacuum to drive off the methanol that is formed as a byproduct.

-

Reaction Monitoring: The reaction progress can be monitored by analyzing the composition of the reaction mixture using techniques like gas chromatography.

-

Purification: The final product is purified to remove the catalyst, unreacted starting materials, and any byproducts. This may involve neutralization, water washing, and vacuum drying.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of C10-12 glycerides from coconut oil.

Table 1: Typical Fatty Acid Composition of Coconut Oil

| Fatty Acid | Carbon Chain | Percentage (%) |

| Caproic Acid | C6:0 | 0.4 - 0.6 |

| Caprylic Acid | C8:0 | 7.5 - 9.0 |

| Capric Acid | C10:0 | 4.5 - 8.0 |

| Lauric Acid | C12:0 | 45 - 52 |

| Myristic Acid | C14:0 | 16 - 21 |

| Palmitic Acid | C16:0 | 7.5 - 10 |

| Stearic Acid | C18:0 | 2.0 - 4.0 |

| Oleic Acid | C18:1 | 5.0 - 8.0 |

| Linoleic Acid | C18:2 | 1.0 - 2.5 |

Source: Data compiled from various sources.

Table 2: Comparison of Synthesis Routes - Reaction Parameters and Outcomes

| Parameter | Esterification Route | Transesterification Route |

| Starting Material | Coconut Oil Free Fatty Acids | Coconut Oil |

| Key Intermediates | C10-12 Free Fatty Acids | C10-12 Fatty Acid Methyl Esters |

| Typical Reaction Temp. | 170 - 260°C | 60 - 140°C |

| Typical Catalyst | Acid (e.g., H₂SO₄) or Lipase | Base (e.g., KOH, NaOCH₃) |

| Typical Yield | >90% | >95% |

| Key Advantages | Direct synthesis from FFAs | Milder initial reaction conditions |

| Key Disadvantages | Requires initial hydrolysis step | Two-step transesterification process |

Note: Yields are dependent on specific reaction conditions and purification efficiency.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of C10-12 glycerides from coconut oil.

Caption: Overall workflow for C10-12 glyceride synthesis.

Caption: Purification and analysis workflow for C10-12 glycerides.

Analytical Characterization

The quality and composition of the synthesized C10-12 glycerides are assessed using various analytical techniques.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary method for determining the fatty acid composition of the glycerides. The glycerides are first transesterified to their corresponding fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-FID.

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis of the reaction mixture to identify the presence of monoglycerides, diglycerides, and triglycerides.

-

Acid Value: This titration method determines the amount of residual free fatty acids in the final product. A low acid value is indicative of a high degree of esterification.

-

Saponification Value: This analysis provides an indication of the average molecular weight of the glycerides.

Conclusion

The synthesis of C10-12 glycerides from coconut oil can be effectively achieved through either the esterification of its derived free fatty acids or a two-step transesterification process. The choice of method depends on factors such as the desired purity of the final product, available equipment, and economic considerations. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals involved in the development and production of these important pharmaceutical and nutraceutical ingredients. Careful control of reaction parameters and rigorous purification and analysis are crucial for obtaining high-quality C10-12 glycerides that meet the stringent requirements of their intended applications.

References

enzymatic synthesis of medium-chain triglycerides

An In-depth Technical Guide to the Enzymatic Synthesis of Medium-Chain Triglycerides

Introduction

Medium-chain triglycerides (MCTs) are esters composed of a glycerol backbone and three medium-chain fatty acids (MCFAs), which typically have carbon chain lengths of 6 to 12 carbons (e.g., caproic, caprylic, capric, and lauric acid).[1][2] Naturally, MCTs are found in limited quantities in oils such as coconut oil, palm kernel oil, and bovine milk.[1][3] Due to their unique metabolic and physiological properties, including rapid absorption and oxidation for energy, MCTs are widely used in functional foods, nutraceuticals, and pharmaceutical formulations.[1][4]

Synthetically, MCTs can be produced through chemical or enzymatic routes.[1] While chemical synthesis can achieve high yields, it often requires harsh conditions like high temperatures and pressures, leading to undesirable by-products and a lower quality product.[1] Enzymatic synthesis, primarily using lipases, offers a milder and more specific alternative, resulting in higher quality MCTs with fewer impurities.[1][5] This guide provides a comprehensive technical overview of the enzymatic synthesis of MCTs, focusing on the core methodologies, data, and experimental protocols relevant to researchers and drug development professionals.

Enzymatic Synthesis Routes for MCTs

The enzymatic production of MCTs can be achieved through several reaction pathways, with the most common being esterification and interesterification.

Esterification

Esterification is the direct reaction of glycerol with MCFAs to form MCTs and water. This is the most straightforward method for producing pure MCTs. The reaction is catalyzed by lipases, which can be specific or non-specific.

-

Reaction: Glycerol + 3 MCFAs ⇌ MCT + 3 H₂O

Enzymatic esterification is favored for its mild reaction conditions (typically below 50°C), which preserves the quality of the final product and avoids the formation of unwanted by-products often seen in chemical esterification.[1]

Interesterification (Transesterification)

Interesterification involves the exchange of fatty acids on the glycerol backbone of a triglyceride. This can occur between two different triglycerides or between a triglyceride and a free fatty acid. This method is often used to produce structured lipids, including those enriched with MCFAs. For instance, an oil rich in long-chain fatty acids can be reacted with an oil rich in MCFAs (or with free MCFAs) to produce medium- and long-chain triacylglycerols (MLCTs).[3][6]

-

Reaction Example: Long-Chain Triglyceride (LCT) + Medium-Chain Triglyceride (MCT) ⇌ MLCT + LCT + MCT

Enzymatic interesterification is preferred for creating structured lipids with specific fatty acid compositions for targeted nutritional or functional properties.[1][6]

Alcoholysis

Alcoholysis is a two-step process where an existing oil (like coconut oil) is first reacted with an alcohol (e.g., butanol) in the presence of a lipase.[2] This breaks down the triglycerides into fatty acid alkyl esters and glycerol. The resulting medium-chain fatty acid esters can then be isolated and subsequently re-esterified with glycerol to produce MCTs.[2]

Key Factors Influencing Enzymatic Synthesis

The efficiency and yield of enzymatic MCT synthesis are influenced by several critical parameters:

-

Enzyme Selection: The choice of lipase is crucial. Lipases can be derived from various microbial (e.g., Candida antarctica, Rhizomucor miehei) or plant sources (Carica papaya).[2][7] Immobilized lipases, such as Novozyme 435 and Lipozyme IM 20, are widely used as they offer high stability and reusability.[7][8] The specificity of the lipase (e.g., sn-1,3 specific) also plays a significant role in the structure of the resulting triglycerides.

-

Substrate Molar Ratio: The molar ratio of fatty acids to glycerol is a key factor affecting the conversion to triglycerides. An excess of fatty acids can drive the reaction towards the formation of triglycerides but can also complicate downstream purification.[5][7]

-

Temperature: Enzymatic reactions are temperature-dependent. While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation.[8] The optimal temperature is specific to the lipase being used, with some thermostable lipases functioning efficiently at temperatures as high as 90-95°C.[8]

-

Water Content: Water is a by-product of esterification and can lead to the reverse reaction (hydrolysis). Therefore, controlling the water activity in the reaction medium is essential for achieving high yields. This can be managed through vacuum removal or the addition of molecular sieves.[7][8]

-

Reaction Time: The reaction time required to reach equilibrium or achieve maximum yield can vary from a few hours to over 48 hours, depending on the other reaction conditions.[1]

-

Solvent System: MCT synthesis can be performed in a solvent-free system or with the use of organic solvents.[7] Solvent-free systems are generally preferred as they are more environmentally friendly and avoid the need for solvent removal from the final product.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of MCTs.

Table 1: Comparison of Lipases for MCT Synthesis

| Lipase Source/Commercial Name | Substrates | Reaction Type | Yield (%) | Reference |

| Novozyme 435 (Candida antarctica) | Palm kernel oil distillate, glycerol | Esterification | 70.21 | [8] |

| Lipozyme IM RM (Rhizomucor miehei) | Caprylic acid, glycerol | Esterification | ~94.8 (ultrasound-assisted) | [1] |

| Lipozyme 435 | MCT, Soybean oil | Interesterification | 74.9 | [1] |

| Crude Papain Lipase (Carica papaya) | Copra oil | Alcoholysis & Interesterification | Not specified | [2] |

| Lipase NS 40086 | MCT, Camellia oil | Transesterification | 77.5 (MLCT content) | [6] |

Table 2: Effect of Reaction Parameters on MCT Yield (Esterification)

| Parameter | Range Studied | Optimal Condition | Resulting Yield (%) | Reference |

| Temperature | 70-90°C | 90°C | 73.3 (predicted) | [8] |

| Fatty Acid/Glycerol Molar Ratio | 1-5 | 4:1 | 73.3 (predicted) | [7][8] |

| Enzyme Concentration | 1-9% (w/w) | 2% (w/w) | 73.3 (predicted) | [7][8] |

| Reaction Time | Not specified | 10 hours | 73.3 (predicted) | [8] |

| Water Concentration | 0-6% | Negligible effect | Not specified | [7] |

Table 3: Process Intensification Techniques for MCT Synthesis

| Technique | Enzyme | Conditions | Yield (%) | Time | Reference |

| Ultrasound | Novozyme 435 / Lipozyme IM RM | 50°C, 70% duty cycle | 94.8 | 420 min | [1] |

| Supercritical CO₂ | Immobilized lipase | 50°C, 100 bar | 97.3 | 6 hours | [1] |

| Microwave (Chemical Catalyst) | Amberlyst-15 | Not specified | >95 (conversion) | 16 min | [1] |

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Esterification for MCT Synthesis

This protocol is based on the methodology for synthesizing tricaprylin, tricaprin, trilaurin, and trimyristin in a solvent-free system.[7]

1. Materials:

- Immobilized lipase (e.g., Lipozyme IM 20).

- Glycerol.

- Medium-chain fatty acid (e.g., caprylic acid, capric acid, lauric acid, or myristic acid).

- 20-mL batch reactor with constant stirring.

2. Procedure:

- Combine glycerol and the selected medium-chain fatty acid in the batch reactor at a specified molar ratio (e.g., fatty acid/glycerol molar ratios ranging from 1 to 5 were tested).[7]

- Add the immobilized lipase at a specific concentration (e.g., 1-9% w/w of total reactants).[7]

- Set the reaction temperature (e.g., between 70-90°C).[7]

- Maintain constant stirring for the duration of the reaction.

- Monitor the reaction progress by taking samples at regular intervals and analyzing the composition of the nonpolar phase using gas chromatography.

- The reaction is typically run for several hours until equilibrium is reached or the desired conversion is achieved.

Protocol 2: Enzymatic Transesterification for MLCT Synthesis in a Pickering Emulsion System

This protocol is adapted from a study on the synthesis of medium- and long-chain triacylglycerols (MLCTs).[6]

1. Materials:

- Immobilized lipase NS 40086.

- Medium-chain triglycerides (MCT).

- Long-chain triglycerides (LCT) (e.g., camellia oil).

- Phosphate-buffered solution (PBS, 50 mM, pH 7.0).

- 25 mL double-jacketed beaker with magnetic agitation.

- Thermostatic water bath.

2. Procedure:

- Add MCT and camellia oil to the beaker at a 1:1 weight ratio to form the oil phase.[6]

- Add the immobilized lipase NS 40086 (10% w/w of substrates).[6]

- Add PBS (3% w/w of substrates) as the aqueous phase.[6]

- Maintain the reaction temperature at 60°C using the thermostatic water bath.[6]

- Stir the mixture at 350 rpm to form a Pickering emulsion.[6]

- Run the reaction for a specified time (e.g., 30 minutes to 2 hours).[6]

- At the end of the reaction, centrifuge the sample at 8000 rpm for 6 minutes to separate the phases.

- Collect the upper oil phase for analysis of MLCT content by HPLC.

Protocol 3: Purification of Synthesized MCTs

Purification is essential to remove unreacted fatty acids, partial glycerides (mono- and diglycerides), and the catalyst. Molecular distillation is a common method for purifying MCTs.[5][9]

1. Materials:

- Crude MCT product from enzymatic synthesis.

- Short-path molecular distillation unit.

2. Procedure (based on a three-stage molecular distillation process): [5][9]

- First Stage (De-acidification):

- Feed the crude MCT mixture into the molecular distillation unit.

- Set the temperature to 110-115°C and the pressure to 1.5 Pa.[9]

- The light phase collected will primarily be unreacted medium-chain fatty acids.

- Second Stage (MCT Separation):

- Feed the heavy phase from the first stage back into the unit.

- Increase the temperature to 165°C while maintaining the pressure at 1.5 Pa.[9]

- The light phase collected in this stage is the high-purity MCT product.

- Third Stage (Partial Glyceride Separation):

- The heavy phase from the second stage, containing partial glycerides, can be collected as a by-product.

- This process can yield MCT with a purity of up to 97%.[5]

Visualizations

Caption: General workflow for the enzymatic synthesis and purification of MCTs.

Caption: Simplified metabolic pathway of medium-chain triglycerides in the body.

Caption: Key factors influencing the enzymatic synthesis of MCTs.

References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. annualreviews.org [annualreviews.org]

- 4. Medium chain triglycerides and structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1266107C - Synthesis and purification method of medium chain triglycerides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN1594274A - Synthesis and purification method of medium chain triglycerides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Polymorphism of C10-12 Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic behavior of C10-12 triglycerides, specifically focusing on tricaprin (C10) and trilaurin (C12). Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and food industries, as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. This can significantly impact the bioavailability of active pharmaceutical ingredients (APIs), the texture of food products, and the overall stability of formulations.

Introduction to Triglyceride Polymorphism

Triglycerides, the primary components of fats and oils, are known to exhibit complex polymorphic behavior. The three main polymorphic forms observed in triglycerides are α, β', and β, in order of increasing stability. The α-form is the least stable with the lowest melting point, characterized by a hexagonal chain packing. The β'-form has intermediate stability and an orthorhombic chain packing. The β-form is the most stable polymorph with the highest melting point and a triclinic chain packing. The transition between these forms is influenced by factors such as temperature, cooling rate, and the presence of impurities. For C10-12 triglycerides, understanding their polymorphic transitions is crucial for controlling the crystallization process and ensuring product quality and performance.

Polymorphic Behavior of C10 and C12 Triglycerides

Both tricaprin (C10) and trilaurin (C12) have been shown to exhibit polymorphism, with the β-form being the most stable crystalline structure. The specific transition temperatures and enthalpies of fusion associated with their different polymorphic forms are key parameters for their characterization.

Quantitative Data

The following tables summarize the available quantitative data for the polymorphic forms of tricaprin and trilaurin. It is important to note that the exact values can vary depending on the experimental conditions.

Table 1: Polymorphic Data for Tricaprin (C10 Triglyceride)

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α | ~15 | Not consistently reported |

| β' | ~29 | Not consistently reported |

| β | 31.5 - 32.5 | ~180 |

Table 2: Polymorphic Data for Trilaurin (C12 Triglyceride)

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α | 35.0 | Not consistently reported |

| β' | 44.5 | Not consistently reported |

| β | 46.4 | ~205 |

Note: The data presented is compiled from various sources and should be considered as indicative. Experimental conditions can influence the observed values.

Experimental Protocols for Polymorphic Characterization

The primary techniques for investigating the polymorphism of C10-12 triglycerides are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting points and enthalpies of fusion, which are characteristic of different polymorphic forms.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the C10 or C12 triglyceride sample into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 60°C for trilaurin) at a controlled heating rate (e.g., 5 or 10°C/min). This will show the melting of the existing polymorphs.

-

Cooling Scan: Cool the molten sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to observe crystallization behavior.

-

Second Heating Scan: Reheat the crystallized sample at a controlled rate (e.g., 5 or 10°C/min) to observe the melting of the polymorphs formed during the controlled cooling.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion) for each thermal event.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The diffraction pattern is unique to each polymorph.

Experimental Protocol for XRD Analysis:

-

Sample Preparation: Prepare a flat, powdered sample of the C10 or C12 triglyceride. The sample can be prepared by crystallizing the triglyceride under specific thermal conditions to obtain the desired polymorph.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.

-

Data Analysis: Analyze the resulting diffraction pattern. The short-spacing reflections in the wide-angle region are particularly useful for identifying the polymorphic form:

-

α-form: A single strong peak at approximately 4.15 Å.

-

β'-form: Two strong peaks at approximately 3.8 Å and 4.2 Å.

-

β-form: A strong peak at approximately 4.6 Å and several other weaker peaks.

-

Visualizations

The following diagrams illustrate the experimental workflows for DSC and XRD analysis of C10-12 triglyceride polymorphism.

Conclusion

The polymorphic behavior of C10-12 triglycerides is a critical factor influencing their application in various industries. A thorough understanding and characterization of their different crystalline forms are essential for product development, quality control, and ensuring optimal performance. The combination of Differential Scanning Calorimetry and X-ray Diffraction provides a powerful approach for the qualitative and quantitative analysis of triglyceride polymorphism. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with these materials.

In-Depth Technical Guide to the Thermal Analysis of C10-C12 Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of C10-C12 triglycerides, commonly known as medium-chain triglycerides (MCTs). These compounds, primarily composed of capric (C10) and caprylic (C8) acid esters of glycerol, with C12 (lauric acid) esters also being relevant, are widely utilized in the pharmaceutical, food, and cosmetic industries for their unique physical and chemical properties. A thorough understanding of their thermal behavior is paramount for formulation development, stability testing, and quality control. This document details the experimental protocols for key thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and presents a summary of quantitative data for tricaprin (C10 triglyceride) and trilaurin (C12 triglyceride).

Introduction to the Thermal Properties of C10-C12 Triglycerides

C10-C12 triglycerides are valued for their relatively small molecular size, which imparts properties such as lower viscosity and a more polar nature compared to long-chain triglycerides. Their thermal characteristics, including melting, crystallization, and decomposition profiles, are critical parameters that influence their application. For instance, in pharmaceutical formulations, the melting behavior of a triglyceride excipient can affect the manufacturing process of solid dosage forms and the release profile of the active pharmaceutical ingredient (API).

The thermal stability of these triglycerides is a key indicator of their shelf-life and suitability for processes involving heat. Thermal analysis techniques provide the means to precisely quantify these properties.

Key Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information on thermal transitions such as melting, crystallization, and solid-solid phase transitions (polymorphism).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for C10-C12 Triglycerides

A general protocol for the DSC analysis of C10-C12 triglycerides is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled heating rate, typically 5-10 °C/min, to a temperature above the final melting point (e.g., 80 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature to observe crystallization behavior.

-

A second heating scan is often performed under the same conditions as the first to analyze the thermal behavior of the sample with a consistent thermal history.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization.

Thermogravimetric Analysis (TGA) Protocol for C10-C12 Triglycerides

A general protocol for the TGA analysis of C10-C12 triglycerides is as follows:

-

Sample Preparation: Place a 10-20 mg sample of the triglyceride into a tared TGA crucible (typically aluminum oxide or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 or 20 °C/min.

-

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. A typical purge rate is 20-100 mL/min.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Quantitative Thermal Data

The following tables summarize the key thermal properties of tricaprin (glycerol tricaprate) and trilaurin (glycerol trilaurate) obtained from DSC and TGA analyses.

Table 1: DSC Data for Tricaprin and Trilaurin

| Triglyceride | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Tricaprin (C10) | α | 15.2 | 134.8 |

| β' | 32.5 | 171.2 | |

| β | 34.5 | 200.1 | |

| Trilaurin (C12) | - | 45 | - |

Note: The thermal properties of triglycerides can vary depending on their polymorphic form. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The different forms are often designated as α, β', and β, with the β form typically being the most stable with the highest melting point.

Table 2: TGA Data for a Representative Medium-Chain Triglyceride (MCT) Oil

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 300 | ~5 | Loss of more volatile components |

| 300 - 500 | ~95 | Major decomposition of the triglyceride structure |

Note: The exact temperatures and mass loss percentages can vary depending on the specific composition of the MCT oil and the experimental conditions, such as heating rate and atmosphere.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis on C10-C12 triglycerides.

Caption: General experimental workflow for the thermal analysis of C10-C12 triglycerides.

Conclusion

The thermal analysis of C10-C12 triglycerides by DSC and TGA provides critical data for their application in various industries. This guide has outlined the standard experimental protocols for these techniques and presented a summary of the quantitative data for key medium-chain triglycerides. A thorough understanding and application of these methods will enable researchers and formulation scientists to better characterize these versatile excipients, leading to the development of more robust and stable products. It is important to note that the specific thermal behavior can be influenced by the purity of the triglyceride, its polymorphic form, and the presence of other components in a formulation. Therefore, the experimental conditions should be carefully controlled and documented.

An In-depth Technical Guide to the Spectroscopic Identification of C10-12 Glycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 glycerides are esters derived from glycerol and medium-chain fatty acids, specifically capric (C10) and caprylic (C12) acids. These compounds are integral to various industries, including pharmaceuticals, cosmetics, and food, due to their properties as emollients, solvents, and carriers for active ingredients.[1][2] A significant challenge in their use is the precise identification and characterization of their composition, as they often exist as complex mixtures of mono-, di-, and triglycerides.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the qualitative and quantitative analysis of C10-12 glycerides. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of glycerides. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the structure and determine the relative abundance of different glyceride species.

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-50 mg of the C10-12 glyceride sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for lipids.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Data Presentation: Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for the protons and carbons in C10-12 glycerides.

Table 1: ¹H NMR Chemical Shifts for C10-12 Glycerides

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Terminal Methyl Protons (-CH₃) | 0.88 - 0.92 | Triplet |

| Methylene Protons (-CH₂-) | 1.25 - 1.35 | Broad Signal |

| Methylene Protons β to C=O | 1.59 - 1.63 | Multiplet |

| Methylene Protons α to C=O | 2.28 - 2.35 | Triplet |

| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.35 | Doublet of Doublets |

| Glycerol CH (sn-2) | 5.23 - 5.28 | Multiplet |

Data sourced from multiple references.[3]

Table 2: ¹³C NMR Chemical Shifts for C10-12 Glycerides

| Functional Group | Chemical Shift (δ) ppm |

| Terminal Methyl Carbon (-CH₃) | ~14 |

| Methylene Carbons (-CH₂-) | 22 - 34 |

| Methylene Carbon α to C=O | ~34 |

| Glycerol CH₂ (sn-1, sn-3) | 62 - 65 |

| Glycerol CH (sn-2) | 68 - 70 |

| Carbonyl Carbon (C=O) | 172 - 174 |

Data sourced from multiple references.[4][5][6][7]

Mandatory Visualization: NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a sample. For glycerides, MS provides information on the different fatty acid chains attached to the glycerol backbone.

Experimental Protocol: MS Sample Preparation and Analysis

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the C10-12 glyceride sample (typically 1-10 µg/mL) in a solvent mixture such as methanol/chloroform (1:1 v/v).

-

For electrospray ionization (ESI), a small amount of an ionizing agent like sodium acetate or ammonium acetate may be added to promote the formation of adduct ions ([M+Na]⁺ or [M+NH₄]⁺).

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for glycerides.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

-

Tandem MS (MS/MS): For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID).

-

Data Presentation: Quantitative MS Data

The table below lists the expected m/z (mass-to-charge ratio) values for the sodium adducts of common C10-12 glyceride species.

Table 3: Expected m/z Values for [M+Na]⁺ of C10-12 Glycerides

| Glyceride Species | Fatty Acid Composition | Molecular Formula | Exact Mass | m/z of [M+Na]⁺ |

| Monocaprin | C10:0 | C₁₃H₂₆O₄ | 246.18 | 269.17 |

| Monocaprylin | C12:0 | C₁₅H₃₀O₄ | 274.21 | 297.20 |

| Dicaprin | 2 x C10:0 | C₂₃H₄₄O₅ | 400.32 | 423.31 |

| Caprin-Caprylin | C10:0, C12:0 | C₂₅H₄₈O₅ | 428.35 | 451.34 |

| Dicaprylin | 2 x C12:0 | C₂₇H₅₂O₅ | 456.38 | 479.37 |

| Tricaprin | 3 x C10:0 | C₃₃H₆₂O₆ | 554.45 | 577.44 |

| Dicaprin-Caprylin | 2 x C10:0, 1 x C12:0 | C₃₅H₆₆O₆ | 582.48 | 605.47 |

| Caprin-Dicaprylin | 1 x C10:0, 2 x C12:0 | C₃₇H₇₀O₆ | 610.51 | 633.50 |

| Tricaprylin | 3 x C12:0 | C₃₉H₇₄O₆ | 638.55 | 661.54 |

Mandatory Visualization: MS Analysis Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For C10-12 glycerides, IR spectroscopy is particularly useful for confirming the presence of ester and alkyl functionalities.

Experimental Protocol: IR Sample Analysis

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat C10-12 glyceride liquid sample directly onto the ATR crystal.

-

Ensure the crystal is clean before and after analysis using an appropriate solvent (e.g., isopropanol).

-

-

Instrument Parameters (FTIR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

A background spectrum of the clean ATR crystal is collected before sample analysis.

-

Data Presentation: Quantitative IR Data

The following table lists the characteristic vibrational frequencies for the functional groups found in C10-12 glycerides.

Table 4: Characteristic IR Vibrational Frequencies for C10-12 Glycerides

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Very Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| -CH₂- | Bending (Scissoring) | 1460 - 1470 | Medium |

Data sourced from multiple references.[8][9][10][11]

Mandatory Visualization: Functional Group-Spectral Signature Relationship

Integrated Spectroscopic Approach

For an unambiguous identification and comprehensive characterization of C10-12 glycerides, an integrated approach utilizing multiple spectroscopic techniques is recommended. Each technique provides complementary information, leading to a more complete understanding of the sample's composition.

Mandatory Visualization: Integrated Analysis Workflow

Conclusion

The spectroscopic identification of C10-12 glycerides is a multifaceted process that relies on the synergistic use of NMR, MS, and IR techniques. While IR spectroscopy offers a rapid confirmation of key functional groups, NMR provides detailed structural information and quantitative ratios of different glyceride species. Mass spectrometry complements these techniques by confirming molecular weights and elucidating the specific fatty acid composition of the glyceride mixture. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can achieve a thorough and accurate characterization of C10-12 glycerides for their specific applications.

References

- 1. chemistwarehouse.com.au [chemistwarehouse.com.au]

- 2. notino.lv [notino.lv]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to C10-12 Triglycerides for Researchers and Drug Development Professionals

Anhydrous, adaptable, and readily absorbed, C10-12 triglycerides are pivotal excipients in modern pharmaceutical formulations. This technical guide provides a comprehensive overview of their chemical identity, properties, synthesis, and analysis, with a focus on their application in drug development.

Core Concepts: Nomenclature and CAS Number

C10-12 triglycerides are a class of medium-chain triglycerides (MCTs) composed of a glycerol backbone esterified with fatty acids containing 10 (capric acid) and 12 (lauric acid) carbon atoms. As they are typically derived from natural sources like coconut or palm kernel oil, they exist as a mixture of triglycerides.[1]

Due to their nature as mixtures, a single, specific CAS (Chemical Abstracts Service) number for "C10-12 triglycerides" is not commonly used. Instead, they fall under the broader category of "Medium-chain triglycerides," which has assigned CAS numbers such as 73398-61-5 and 65381-09-1 . For specific, pure triglycerides, the CAS numbers are:

-

Tricaprin (Tridecanoin) : 621-71-6 (a triglyceride of capric acid)

-

Trilaurin (Tridodecanoin) : 538-24-9 (a triglyceride of lauric acid)

In pharmaceutical and cosmetic ingredient labeling, the International Nomenclature of Cosmetic Ingredients (INCI) name Caprylic/Capric Triglyceride is frequently used, although this technically refers to a mixture of C8 and C10 triglycerides. However, the term is often used more broadly in commercial contexts to include C12 fractions.

Physicochemical Properties

The physical and chemical properties of C10-12 triglycerides make them highly versatile for pharmaceutical applications. They are colorless to slightly yellowish oily liquids at room temperature, with a neutral odor and taste. Their medium-chain length confers a lower viscosity and melting point compared to long-chain triglycerides.

Below is a summary of key quantitative data for the primary components of C10-12 triglycerides:

| Property | Tricaprin (C10 Triglyceride) | Trilaurin (C12 Triglyceride) |

| Molecular Formula | C33H62O6 | C39H74O6 |

| Molecular Weight | 554.84 g/mol | 639.01 g/mol |

| Melting Point | 31.1 °C | 46.5 °C |

| Boiling Point | 245 °C at 10 mmHg | 276 °C at 10 mmHg |

| Density | 0.921 g/cm³ at 20 °C | 0.884 g/cm³ at 60 °C |

Synthesis and Manufacturing

C10-12 triglycerides are primarily produced from natural oils, such as coconut and palm kernel oil, through a two-step process:

-

Hydrolysis: The source oil is first hydrolyzed to break down the triglycerides into glycerol and free fatty acids.

-

Fractional Distillation and Re-esterification: The resulting mixture of fatty acids is then fractionally distilled to separate the desired C10 and C12 chains. These purified fatty acids are subsequently re-esterified with glycerol to produce the final C10-12 triglyceride product.[1]

Enzymatic synthesis using lipases is also employed for a more controlled and specific esterification process, which can be advantageous for producing high-purity triglycerides for specialized pharmaceutical applications.[2][3]

Experimental Protocols

Enzymatic Synthesis of Medium-Chain Triglycerides

This protocol outlines a general procedure for the laboratory-scale synthesis of MCTs using an immobilized lipase.

Materials:

-

Glycerol

-

Capric acid (C10) and/or Lauric acid (C12)

-

Immobilized lipase (e.g., Novozym 435)

-

Solvent (e.g., hexane, optional for viscosity reduction)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature control and stirring

Procedure:

-

Combine glycerol and the desired fatty acids in the reaction vessel. The molar ratio of fatty acids to glycerol should be slightly in excess (e.g., 3.3:1) to drive the reaction towards triglyceride formation.

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

If using a solvent, add it to the reaction mixture.

-

Add molecular sieves to remove water produced during the esterification, which helps to shift the equilibrium towards the product side.

-

Heat the mixture to the optimal temperature for the chosen lipase (typically 50-70°C) with continuous stirring.

-

Monitor the reaction progress by taking samples periodically and analyzing the fatty acid conversion using techniques like titration or gas chromatography.

-

Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering out the immobilized lipase.

-

If a solvent was used, remove it under vacuum.

-

The resulting product can be further purified by washing with a weak alkaline solution to remove any remaining free fatty acids, followed by washing with water and drying.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the fatty acid composition of triglycerides. This involves the transesterification of the triglycerides into their fatty acid methyl esters (FAMEs) for analysis.

Sample Preparation (Transesterification):

-

Accurately weigh a small amount of the triglyceride sample (e.g., 25 mg) into a screw-capped test tube.

-

Add 1.5 mL of a 0.5 M solution of sodium hydroxide in methanol.

-

Heat the mixture in a water bath at 100°C for 5 minutes, with occasional shaking.

-

Cool the tube and add 2 mL of boron trifluoride-methanol solution.

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Shake vigorously and then centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

GC-FID Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polyethylene glycol stationary phase).

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 180°C at 10°C/minute, hold for 5 minutes.

-

Ramp to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

Applications in Drug Development

The unique properties of C10-12 triglycerides make them invaluable in pharmaceutical formulations, particularly for poorly water-soluble drugs.

Solubility Enhancement and Bioavailability

C10-12 triglycerides are excellent solvents for many lipophilic drugs, leading to improved solubility and dissolution in the gastrointestinal tract. This is a critical factor for enhancing the oral bioavailability of drugs that are otherwise poorly absorbed.

Table of Drug Solubility in Medium-Chain Triglycerides:

| Drug | Solubility in MCTs (mg/g) | Reference |

| Ibuprofen | 105 | [4] |

| Fenofibrate | 40 | [4] |

| Indomethacin | Not specified | [4] |

Self-Emulsifying Drug Delivery Systems (SEDDS)

C10-12 triglycerides are a key component in the formulation of SEDDS. These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption.

Parenteral Nutrition

Medium-chain triglycerides are an important source of calories and essential fatty acids in parenteral nutrition formulations for patients who cannot receive nutrition orally or enterally.[5] Their rapid metabolism provides a readily available source of energy.

Metabolic Pathway of Medium-Chain Triglycerides

The metabolic pathway of MCTs is a key reason for their use in nutritional and pharmaceutical applications. Unlike long-chain triglycerides, MCTs are rapidly hydrolyzed in the gastrointestinal tract and the resulting medium-chain fatty acids (MCFAs) are absorbed directly into the portal circulation and transported to the liver for rapid beta-oxidation.[5] This metabolic route bypasses the lymphatic system, which is the primary route for long-chain fatty acid absorption.

Below is a simplified representation of the metabolic pathway of C10-12 triglycerides.

Conclusion

C10-12 triglycerides are a well-characterized and versatile class of pharmaceutical excipients. Their favorable physicochemical properties, established safety profile, and unique metabolic characteristics make them a valuable tool for formulators, particularly in addressing the challenges of poorly soluble drugs. A thorough understanding of their nomenclature, properties, and analytical methods is essential for their effective application in the development of safe and efficacious drug products.

References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

C10-12 Glycerides as Versatile Pharmaceutical Excipients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C10-12 glycerides, a class of medium-chain triglycerides (MCTs), are gaining significant traction as versatile pharmaceutical excipients. Comprised of fatty acids with 10 to 12 carbon atoms, primarily capric and lauric acid, these glycerides offer a unique combination of properties that make them highly effective in overcoming formulation challenges, particularly for poorly water-soluble drugs. Their excellent solvent capacity, biocompatibility, and ability to enhance drug absorption make them a valuable tool in the development of various dosage forms, including oral, topical, and parenteral systems.

This document provides detailed application notes and experimental protocols for the use of C10-12 glycerides in pharmaceutical formulations, with a focus on their role in enhancing solubility and bioavailability.

Physicochemical Properties and Advantages

C10-12 glycerides are characterized by their medium-chain length, which imparts distinct physicochemical properties compared to long-chain triglycerides (LCTs).

| Property | Typical Value/Characteristic | Significance in Pharmaceutical Formulations |

| Appearance | Colorless to yellowish oily liquid | Aesthetically suitable for various dosage forms. |

| Composition | Primarily triglycerides of capric (C10) and lauric (C12) acids | Influences solvent capacity and compatibility with other excipients. |

| Solubility | Soluble in ethanol, chloroform, and ether; insoluble in water | Excellent solvent for lipophilic drugs. |

| Viscosity | Relatively low compared to LCTs | Ease of handling and processing during manufacturing. |

| Metabolism | Rapidly hydrolyzed by lipases and absorbed via the portal vein | Bypasses lymphatic absorption, leading to faster drug uptake.[1][2][3] |

Key Advantages:

-

Enhanced Drug Solubility: C10-12 glycerides are excellent solvents for a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Improved Bioavailability: By presenting the drug in a solubilized state and facilitating absorption, these glycerides can significantly enhance the oral bioavailability of challenging compounds.[4][5][6]

-

Versatility in Formulation: They can be used in a variety of drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and as penetration enhancers in topical formulations.

-

Safety and Biocompatibility: C10-12 glycerides are generally recognized as safe (GRAS) and have a long history of use in pharmaceutical and food products.

Applications in Pharmaceutical Formulations

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. C10-12 glycerides are a cornerstone of many SEDDS formulations due to their high solvent capacity for lipophilic drugs.

Mechanism of Bioavailability Enhancement with SEDDS:

The use of C10-12 glycerides in SEDDS enhances bioavailability through a multi-faceted mechanism.

Caption: Mechanism of bioavailability enhancement by SEDDS.

Quantitative Data for SEDDS Formulations:

The following table summarizes representative data for SEDDS formulations utilizing medium-chain triglycerides.

| Drug | Oil Phase (MCT) | Surfactant/Co-surfactant | Particle Size (nm) | Drug Release (in vitro) | Bioavailability Enhancement |

| Progesterone | MCT & LCT Hybrid | Cremophor EL/Transcutol HP | 21.23 ± 0.30 | >90% in 30 min | 3.82-fold vs. commercial product[7][8] |

| Cannabidiol (CBD) | MCT Oil | Labrasol/Tween 80/Transcutol | ~39 | Enhanced in vitro release | Significantly higher Cmax vs. oil solution[9] |

| Cinnarizine | Medium-chain mono- & diglycerides | Polysorbate 80/Propylene glycol | Not specified | Maintained solubility in biorelevant media | Improved oral bioavailability[10] |

Experimental Protocols

Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble drug using C10-12 glycerides.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

C10-12 Glycerides (e.g., Caprylic/Capric Triglyceride)

-

Surfactant (e.g., Polysorbate 80, Cremophor EL)

-

Co-surfactant (e.g., Propylene Glycol, Transcutol HP)

-

Distilled Water

-

Vortex mixer

-

Magnetic stirrer

-

Particle size analyzer

-

UV-Vis Spectrophotometer or HPLC system

Workflow for SEDDS Preparation and Evaluation:

Caption: Workflow for SEDDS formulation and evaluation.

Procedure:

-

Solubility Studies:

-

Determine the saturation solubility of the API in various oils (including C10-12 glycerides), surfactants, and co-surfactants.

-

Add an excess amount of the API to a known volume of the excipient in a vial.

-

Vortex the mixture for 30 minutes and then shake for 48 hours at room temperature.

-

Centrifuge the samples to separate the undissolved API.

-

Analyze the supernatant for drug content using a suitable analytical method (e.g., UV-Vis or HPLC).

-

-

Construction of Ternary Phase Diagrams:

-

Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

-

Prepare a series of formulations with varying ratios of the selected excipients.

-

Visually observe the emulsification properties of each formulation upon dilution with water to identify the optimal self-emulsifying region.

-

-

Preparation of the SEDDS Formulation:

-

Accurately weigh the required amounts of the C10-12 glycerides, surfactant, and co-surfactant into a glass vial.

-

Add the pre-weighed API to the mixture.

-

Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.

-

-

Characterization of the SEDDS:

-

Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a beaker containing distilled water with gentle stirring. Visually assess the rate of emulsification and the appearance of the resulting emulsion.

-

Droplet Size Analysis: Dilute the SEDDS formulation with distilled water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

-

In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., Type II, paddle). The dissolution medium should be relevant to the intended site of drug release (e.g., simulated gastric or intestinal fluid). Analyze samples at predetermined time intervals to determine the cumulative drug release.

-

Topical Drug Delivery: C10-12 Glycerides as Penetration Enhancers

C10-12 glycerides can act as penetration enhancers in topical formulations by disrupting the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of the API into deeper skin layers.

Mechanism of Penetration Enhancement:

The mechanism involves the interaction of the medium-chain fatty acids with the lipid matrix of the stratum corneum.

Caption: Mechanism of skin penetration enhancement.

Quantitative Data for Topical Formulations:

| Drug | Vehicle containing MCT | Penetration Enhancement Ratio | Skin Model |

| Diclofenac Sodium | Solid Lipid Nanoparticles with MCT | Significantly higher permeation vs. control | Excised rat skin |

| Dexamethasone | Solid Lipid Nanoparticles with MCT | Increased skin deposition | Excised rat skin |

| Exenatide | With Sodium Caprate (C10) | Enhanced intestinal membrane permeability | In vitro cell models[11] |

Protocol 2: Preparation and Evaluation of Solid Lipid Nanoparticles (SLNs) for Topical Delivery

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, where C10-12 glycerides can be incorporated as a liquid lipid component to create nanostructured lipid carriers (NLCs), a modified version of SLNs.

Materials:

-

Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

-

C10-12 Glycerides (liquid lipid)

-

API

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Distilled Water

-

High-shear homogenizer

-

Probe sonicator

-

Particle size analyzer

-

Transmission Electron Microscope (TEM)

-

Franz diffusion cells

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid and C10-12 glycerides together at a temperature approximately 5-10°C above the melting point of the solid lipid.

-

Dissolve the API in the molten lipid mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization for a few minutes to form a coarse pre-emulsion.

-

-

Formation of SLNs:

-

Subject the pre-emulsion to high-power probe sonication for a specified time to reduce the particle size to the nanometer range.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

-

Characterization of SLNs:

-

Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using a DLS instrument.

-

Morphology: Observe the shape and surface morphology of the SLNs using TEM.

-

Entrapment Efficiency: Determine the amount of API entrapped within the SLNs by separating the unentrapped drug and analyzing the drug content in the nanoparticles.

-

In Vitro Skin Permeation Studies: Use Franz diffusion cells with excised skin (e.g., rat or human cadaver skin) to evaluate the permeation of the API from the SLN formulation compared to a control formulation.

-

Conclusion

C10-12 glycerides are highly valuable excipients in modern pharmaceutical development. Their ability to enhance the solubility and bioavailability of poorly water-soluble drugs, coupled with their versatility and favorable safety profile, makes them a preferred choice for formulators. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists to effectively utilize C10-12 glycerides in the development of innovative and effective drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]

- 4. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irjet.net [irjet.net]

- 6. Bioavailability enhancement of poorly water soluble drugs: A review | Semantic Scholar [semanticscholar.org]

- 7. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Trigl… [ouci.dntb.gov.ua]

- 8. [PDF] Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]

- 11. Characterization of the physicochemical interactions between exenatide and two intestinal permeation enhancers: Sodium caprate (C10) and salcaprozate sodium (SNAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Leveraging C10-12 Glycerides for Enhanced Formulation of Poorly Soluble Drugs

Introduction